4-Chloro-N-cyclohexyl-N-methylbutanamide

説明

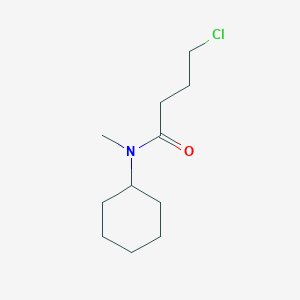

4-Chloro-N-cyclohexyl-N-methylbutanamide (molecular formula: C₁₁H₂₀ClNO) is a tertiary amide characterized by a butanamide backbone substituted with a chlorine atom at the 4-position and two alkyl groups (cyclohexyl and methyl) attached to the nitrogen atom . The compound’s structure combines a flexible aliphatic chain with a bulky cyclohexyl group, conferring unique physicochemical properties such as enhanced lipophilicity and reduced hydrogen-bonding capacity compared to primary or secondary amides.

特性

IUPAC Name |

4-chloro-N-cyclohexyl-N-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO/c1-13(11(14)8-5-9-12)10-6-3-2-4-7-10/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWFWBNJUPPCDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00527883 | |

| Record name | 4-Chloro-N-cyclohexyl-N-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69592-29-6 | |

| Record name | 4-Chloro-N-cyclohexyl-N-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-cyclohexyl-N-methylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobutyryl chloride with N-cyclohexyl-N-methylamine. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4-Chlorobutyryl chloride+N-cyclohexyl-N-methylamine→this compound+HCl

The reaction is usually carried out in an inert solvent such as dichloromethane at a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

化学反応の分析

Types of Reactions

4-Chloro-N-cyclohexyl-N-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the chloro group to other functional groups such as hydroxyl or amine.

Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Hydroxyl or amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Antimicrobial Activity

4-Chloro-N-cyclohexyl-N-methylbutanamide has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains. For instance:

- Case Study : A study on related amides demonstrated that compounds with chloro and cyclohexyl groups showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research into related compounds has shown that amides can act as inhibitors of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A derivative of butanamide was tested in vitro against cancer cell lines, revealing a dose-dependent decrease in viability . This highlights the potential of this compound as a lead compound for further development.

Neuropharmacological Effects

Emerging research suggests that amides can have neuroprotective effects. Compounds similar to this compound are being studied for their ability to modulate neurotransmitter systems.

- Case Study : A related study indicated that specific amide compounds could enhance cognitive function in animal models by modulating cholinergic activity .

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for synthesizing amides and has been employed to create derivatives of this compound. This method allows for the incorporation of various functional groups, enhancing the compound's versatility.

- Optimization Studies : Research has shown that using different aldehydes and isocyanides in the Ugi reaction can yield high-purity products with good yields, making it a valuable synthetic approach for medicinal chemists .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Aldehyde: Propionaldehyde | 78% | High yield achieved under optimized conditions. |

| Isocyanide: Cyclohexyl isocyanide | - | Essential for maintaining structural integrity. |

作用機序

The mechanism of action of 4-Chloro-N-cyclohexyl-N-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.

類似化合物との比較

Tertiary vs. Secondary Amides

The tertiary amide group in 4-Chloro-N-cyclohexyl-N-methylbutanamide distinguishes it from secondary amides like 4-Chloro-N-methylbenzamide (C₈H₈ClNO), which retains an N–H bond capable of forming intermolecular hydrogen bonds. For example, 4-Chloro-N-methylbenzamide exhibits chains of N–H⋯O hydrogen bonds in its crystal structure, enhancing its melting point and solubility in polar solvents . In contrast, the absence of an N–H bond in the target compound reduces its polarity and may lower its melting point.

Substituent Effects

- Cyclohexyl vs. Aromatic Groups: Replacing the cyclohexyl group with an aromatic ring, as in 4-Chloro-N-cyclohexylbenzamide (C₁₃H₁₆ClNO), introduces rigidity and π-π stacking interactions. The benzamide derivative’s planar structure contrasts with the conformational flexibility of the butanamide chain in the target compound .

- Chlorine Position : Chlorine substitution on the aliphatic chain (target compound) versus the aromatic ring (e.g., 4-Chloro-N-(2-methoxyphenyl)benzamide ) alters electronic effects. Aromatic chloro groups act as strong electron-withdrawing moieties, influencing resonance in the amide bond, while aliphatic chloro groups exert inductive effects .

Structural Isomers

Compounds like 4-chloro-N-(2-methylcyclohexyl)butanamide (C₁₁H₂₀ClNO) demonstrate how substituent placement on the cyclohexyl ring affects steric hindrance.

Physicochemical Properties and Conformational Analysis

Lipophilicity and Solubility

The cyclohexyl and methyl groups in this compound increase its logP value, favoring solubility in organic solvents. In contrast, sulfonamide analogs like 4-Chloro-N-cyclohexylbenzenesulfonamide (C₁₂H₁₆ClNO₂S) exhibit higher aqueous solubility due to the sulfonamide group’s acidity and hydrogen-bonding capacity .

Conformational Flexibility

Crystallographic studies of related compounds reveal key conformational trends:

- The cyclohexyl group in sulfonamides adopts a chair conformation, contributing to stable crystal packing .

- Butanamide derivatives like the target compound likely exhibit greater backbone flexibility, influencing their biological interactions and crystallization behavior.

Hydrogen Bonding and Crystallographic Features

The lack of an N–H bond in this compound precludes classical hydrogen-bonding networks observed in primary/secondary amides. For example:

- 4-Chloro-N-methylbenzamide forms N–H⋯O chains along the crystallographic b-axis .

- 4-Chloro-N-cyclohexylbenzenesulfonamide utilizes N–H⋯O hydrogen bonds to create cyclic dimers (R₂²(8) motif) .

In contrast, the target compound’s intermolecular interactions may rely on weaker van der Waals forces or C–H⋯O contacts, as seen in tertiary amides.

Substituent Effects on Reactivity and Solubility

- Electron-Withdrawing Groups : Chlorine on the butanamide chain (target) exerts a moderate inductive effect, whereas chlorine on aromatic rings (e.g., 4-Chloro-N-(2-methoxyphenyl)benzamide ) significantly reduces electron density at the amide carbonyl .

- Steric Hindrance : The cyclohexyl group in the target compound may slow hydrolysis compared to less hindered analogs like 4-Chloro-N-methylbutanamide .

Data Tables

Table 1: Structural and Physical Properties of Selected Amides

生物活性

4-Chloro-N-cyclohexyl-N-methylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula and features a chloro substituent on a cyclohexyl group attached to a butanamide backbone. Its structure is critical in determining its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, studies on related carboxamides have shown varying degrees of toxicity against different organisms, suggesting that structural modifications can influence biological efficacy .

Toxicological Studies

A study evaluating the toxicity of various butanamides found that structural variations significantly impact their lethality towards insects. The bioassay results indicated that certain structural features, such as the presence of cyclohexyl groups, can enhance or reduce toxicity .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets, including enzymes and receptors. The compound may mimic natural substrates, influencing enzymatic pathways and potentially leading to inhibition or modulation of biological processes .

Case Studies

- Insecticidal Activity : In a bioassay involving mosquitoes, various concentrations of butanamides were tested for mortality rates. The results demonstrated a dose-dependent response, with this compound showing significant insecticidal properties compared to controls .

- Antibacterial Activity : A comparative study on benzoylthiourea derivatives indicated that similar compounds could inhibit bacterial growth effectively. While specific data on this compound was not available, the trends suggest potential antibacterial properties warranting further investigation .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-N-cyclohexyl-N-methylbutanamide, and how can reaction conditions be optimized to minimize byproducts?

- Methodology : Use nucleophilic acyl substitution between 4-chlorobutanoyl chloride and N-methylcyclohexylamine. Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of acyl chloride to amine). Purify via recrystallization from methanol/water (80:20 v/v) to remove unreacted starting materials .

- Key Parameters : Temperature (0–5°C for exothermic reactions), solvent choice (dry dichloromethane or THF), and base (triethylamine to neutralize HCl byproduct).

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm, amide carbonyl at ~170 ppm) .

- IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .

Advanced Research Questions

Q. How do steric effects from the cyclohexyl and methyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density and steric hindrance around the chloro group. Compare activation energies for SN2 vs. SN1 pathways using solvent continuum models (PCM for polar aprotic solvents) .

- Experimental Validation : React with sodium methoxide in DMF; monitor via GC-MS for methoxy substitution products. Steric bulk reduces SN2 efficiency, favoring elimination (e.g., butene formation) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or splitting patterns)?

- Troubleshooting :

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to identify hydrogen bonding or aggregation .

- Dynamic Processes : Use variable-temperature NMR (VT-NMR) to detect conformational exchange in the cyclohexyl ring (e.g., chair flipping at −40°C) .

- Impurity Analysis : Employ LC-HRMS to identify trace byproducts (e.g., hydrolysis to 4-chlorobutanic acid) .

Q. How can the compound’s potential as a pharmacophore be evaluated in medicinal chemistry research?

- In Silico Screening : Dock into target proteins (e.g., kinases) using AutoDock Vina. Prioritize binding poses with ΔG < −7 kcal/mol and hydrogen bonds to the amide group .

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) using MTT assays. Compare IC₅₀ values with structurally similar analogs (e.g., N-phenyl derivatives) to establish SAR .

Methodological Design and Analysis

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Testing :

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Thermal Stability : Use TGA-DSC to identify decomposition temperatures (>200°C typical for amides) .

- Data Interpretation : Apply Arrhenius equation to extrapolate shelf life at 25°C.

Q. How can computational chemistry predict the compound’s interactions with biological membranes or protein targets?

- Membrane Permeability : Calculate logP (CLogP ~2.5) and polar surface area (PSA < 90 Ų) using ChemAxon. Validate with PAMPA assays .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability to receptors (e.g., G-protein-coupled receptors) .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 98–100°C (DSC) | |

| Solubility (25°C) | 12 mg/mL in DMSO | |

| Crystallographic Space Group | Monoclinic, P2₁/c | |

| DFT HOMO-LUMO Gap | 5.2 eV (B3LYP/6-311+G(d,p)) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。